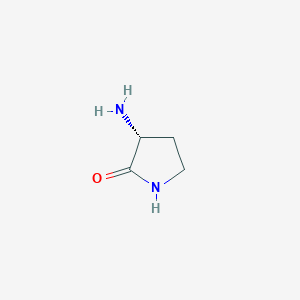

(R)-3-aminopyrrolidin-2-one

Vue d'ensemble

Description

®-3-Aminopyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology It is a derivative of pyrrolidine, featuring an amino group at the third position and a ketone group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-aminopyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the reduction of 3-pyrrolidinone oxime, which can be achieved using hydrogenation in the presence of a palladium catalyst. Another approach involves the cyclization of N-protected amino acids followed by deprotection to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of ®-3-aminopyrrolidin-2-one may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: ®-3-Aminopyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of 3-pyrrolidinone derivatives.

Reduction: Formation of 3-aminopyrrolidine.

Substitution: Formation of N-substituted pyrrolidinones.

Applications De Recherche Scientifique

®-3-Aminopyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of ®-3-aminopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity.

Comparaison Avec Des Composés Similaires

(S)-3-Aminopyrrolidin-2-one: The enantiomer of ®-3-aminopyrrolidin-2-one, with similar chemical properties but different biological activities.

3-Pyrrolidinone: Lacks the amino group, resulting in different reactivity and applications.

N-Methylpyrrolidinone: A derivative with a methyl group on the nitrogen atom, used as a solvent and in various chemical reactions.

Uniqueness: ®-3-Aminopyrrolidin-2-one is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes.

Activité Biologique

(R)-3-aminopyrrolidin-2-one is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a valuable compound for research and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 114.15 g/mol

- Structure : The compound features a pyrrolidine ring with an amino group at the 3-position and a carbonyl group at the 2-position, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity in biological applications.

1. Enzyme Inhibition

This compound has been studied for its potential role in enzyme inhibition. It has shown promise as a ligand in biochemical assays, where it interacts with various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases, which are crucial for cell signaling and regulation .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showing potency comparable to established antibiotics like ciprofloxacin . The compound's derivatives have been synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| This compound | Escherichia coli | Moderate |

| Derivative A | Pseudomonas aeruginosa | High |

| Derivative B | Streptococcus pneumoniae | Moderate |

3. Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting conditions such as cancer and bacterial infections. For example, certain derivatives have shown selective inhibition of cancer-related kinases, suggesting potential use in oncology .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagarajan et al. synthesized several derivatives of this compound and evaluated their antimicrobial activity. The most active derivative demonstrated effectiveness against ciprofloxacin-resistant strains of bacteria, indicating the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Kinase Inhibition

Research published in Pyrrolidine in Drug Discovery explored the kinase inhibitory properties of this compound derivatives. The findings revealed that certain compounds exhibited nanomolar activity against specific kinases involved in cancer progression, highlighting their therapeutic potential .

Propriétés

IUPAC Name |

(3R)-3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620967 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121010-86-4 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.